molecular formula C17H14N2O2S B11539111 (5E)-5-[3-(benzyloxy)benzylidene]-2-thioxoimidazolidin-4-one

(5E)-5-[3-(benzyloxy)benzylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B11539111
M. Wt: 310.4 g/mol
InChI Key: ROVFVJUJKZFITG-XNTDXEJSSA-N
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Description

The compound (5E)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a synthetic organic molecule characterized by its unique structure, which includes a benzyl ether group attached to a phenyl ring, a methylene bridge, and an imidazolidinone core with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves the following steps:

    Formation of the Benzyl Ether Group: The initial step involves the protection of the phenol group by converting it into a benzyl ether. This is achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Imidazolidinone Core: The imidazolidinone core is synthesized by reacting an appropriate amine with carbon disulfide and an alkyl halide under basic conditions.

    Formation of the Methylene Bridge: The final step involves the condensation of the benzyl ether-substituted phenyl aldehyde with the imidazolidinone core in the presence of a base such as sodium ethoxide to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazolidinone core can be reduced to an imidazolidine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted benzyl ether derivatives.

Scientific Research Applications

(5E)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors involved in various diseases.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl ether group and the imidazolidinone core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The thione group may also participate in redox reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

(5E)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: can be compared with similar compounds such as:

    (5E)-5-{[3-(METHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: This compound has a methoxy group instead of a benzyl ether group, which may affect its binding affinity and reactivity.

    (5E)-5-{[3-(HYDROXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: The presence of a hydroxy group instead of a benzyl ether group can influence the compound’s solubility and hydrogen bonding interactions.

    (5E)-5-{[3-(CHLORO)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: The chloro group may enhance the compound’s stability and resistance to metabolic degradation.

The uniqueness of (5E)-5-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

(5E)-5-[(3-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H14N2O2S/c20-16-15(18-17(22)19-16)10-13-7-4-8-14(9-13)21-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,18,19,20,22)/b15-10+

InChI Key

ROVFVJUJKZFITG-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)NC(=S)N3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)NC(=S)N3

Origin of Product

United States

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